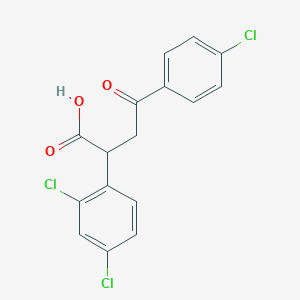
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid, also known as 4-chloro-2,4-dichlorophenoxyacetic acid (4-CDPA), is a synthetic herbicide used to control weeds in agricultural and horticultural crops. 4-CDPA is a member of the chlorophenoxyacetic acid family of herbicides, which are widely used in agricultural and horticultural applications. 4-CDPA has a low toxicity to humans and other mammals, and has been used in the United States since the 1950s.
科学的研究の応用
Wastewater Treatment in the Pesticide Industry
One significant application of 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid is in the treatment of high-strength wastewater produced by the pesticide industry. This compound, among others, is a toxic pollutant found in wastewater from pesticide production. Studies have shown that biological processes and granular activated carbon can remove these compounds by 80-90%, potentially creating a high-quality effluent. This process highlights the importance of evaluating treatment processes experimentally to assert design, efficiencies, or costs effectively (Goodwin, Carra, Campo, & Soares, 2018).
Impact on Aquatic Environments
The impact of organochlorine compounds, including this compound, on aquatic environments has been assessed extensively. These compounds generally exert moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. The presence of adapted microflora capable of biodegrading these compounds can reduce their persistence, but environmental conditions can moderate to highly influence their persistence, most pronounced for 3-chlorophenol. This underscores the importance of managing the environmental release of such compounds to mitigate their impact on aquatic ecosystems (Krijgsheld & Gen, 1986).
Environmental Fate and Degradation
The environmental fate and degradation mechanisms of organochlorine pesticides, including isomers and metabolites of DDT, which share structural similarities with this compound, have been studied. These studies help in understanding the environmental processes such as biotransformation or transfer between compartments that influence the isomeric composition of these pollutants. The findings have implications for emission source apportionment and understanding environmental stability and bioaccumulation in various compartments. Such research contributes to a better grasp of how these compounds persist and transform in the environment, informing mitigation strategies (Ricking & Schwarzbauer, 2012).
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3O3/c17-10-3-1-9(2-4-10)15(20)8-13(16(21)22)12-6-5-11(18)7-14(12)19/h1-7,13H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGRFVFYMJTMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)
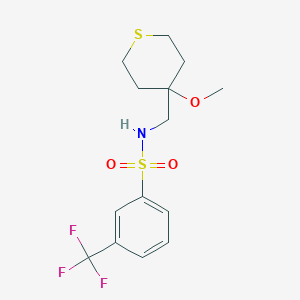
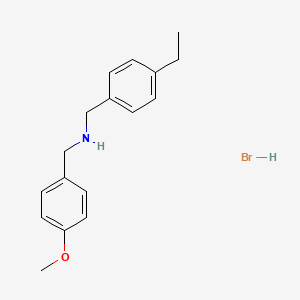
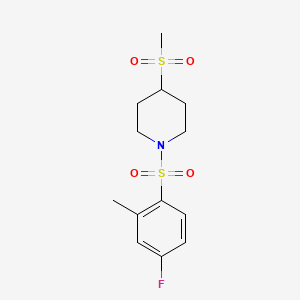
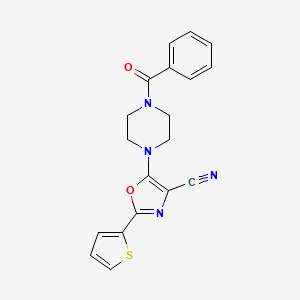

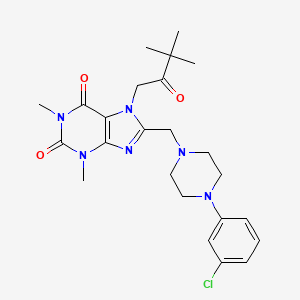
![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)
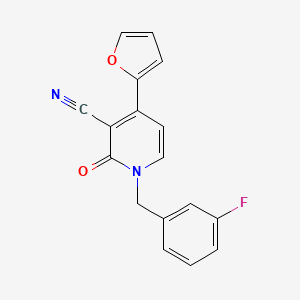

![1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2527835.png)
![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)


